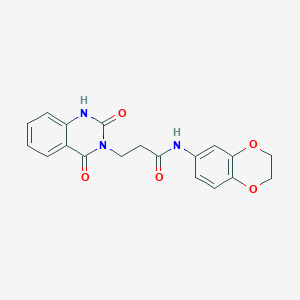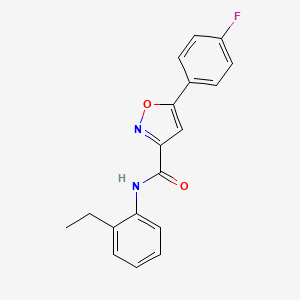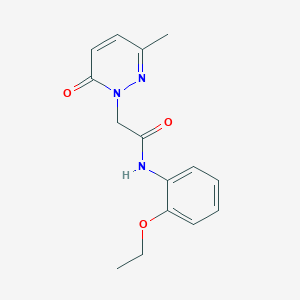
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide
Übersicht
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound that features a benzodioxin ring and a quinazolinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxin Ring: This could be achieved through a cyclization reaction involving a catechol derivative and an appropriate dihalide.
Synthesis of the Quinazolinone Moiety: This might involve the condensation of an anthranilic acid derivative with an amide or ester, followed by cyclization.
Coupling of the Two Fragments: The final step would involve coupling the benzodioxin and quinazolinone fragments through an amide bond formation, possibly using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the hydroxy or amide functionalities.
Reduction: Reduction reactions could target the carbonyl groups in the quinazolinone moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like PCC, DMP, or KMnO4.
Reduction: Reagents like NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Conditions might include the use of halogenating agents, nucleophiles, or electrophiles under acidic or basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as an enzyme inhibitor, receptor modulator, or other bioactive agent.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In industry, it might find applications in the development of new materials, catalysts, or other functional products.
Wirkmechanismus
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide: Similar compounds might include other benzodioxin or quinazolinone derivatives.
Benzodioxin Derivatives: Compounds with similar benzodioxin structures.
Quinazolinone Derivatives: Compounds with similar quinazolinone structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of the benzodioxin and quinazolinone moieties, which might confer unique biological activities or chemical properties not found in other compounds.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c23-17(20-12-5-6-15-16(11-12)27-10-9-26-15)7-8-22-18(24)13-3-1-2-4-14(13)21-19(22)25/h1-6,11H,7-10H2,(H,20,23)(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCNDZKLINEOLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-[(2-methyl-4-oxo-1,4-dihydro-3-quinolinyl)methyl]-3-oxobutanoate](/img/structure/B4496313.png)
![3-methoxy-N-(2-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B4496317.png)
![3-(4-fluorophenyl)-7-(tetrahydrofuran-2-ylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4496323.png)
![N-[3-(PIPERIDIN-1-YL)PROPYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE](/img/structure/B4496335.png)
![N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE](/img/structure/B4496343.png)

![5-[(5-bromo-2-pyrimidinyl)amino]-3-methyl-5-(trifluoromethyl)-2,4-imidazolidinedione](/img/structure/B4496345.png)

![N-[2-(dimethylamino)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4496351.png)
![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4496354.png)
![2-(2-methoxybenzyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B4496369.png)

![4-[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]-N-(3-methylphenyl)piperazine-1-carboxamide](/img/structure/B4496400.png)
![N-(2-hydroxycyclohexyl)-N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B4496415.png)
